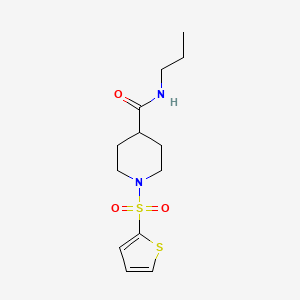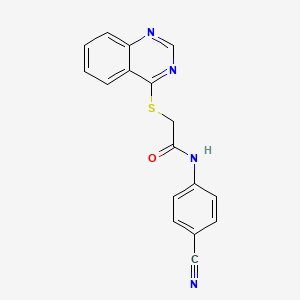![molecular formula C14H16ClNO3 B5062409 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5062409.png)
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as CBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBD is a spirocyclic compound that belongs to the class of azaspiro compounds.
Mechanism of Action
The mechanism of action of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to interact with various receptors in the body such as the CB1 and CB2 receptors. 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to modulate the activity of these receptors, which are involved in the regulation of pain, mood, and appetite. 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to inhibit the activity of certain enzymes such as cytochrome P450, which are involved in the metabolism of various drugs.
Biochemical and Physiological Effects:
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to exhibit various biochemical and physiological effects in the body. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to modulate the activity of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments such as its high yield and ease of synthesis. However, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane also has some limitations such as its low solubility in water, which can make it difficult to study its interactions with biological systems.
Future Directions
There are several future directions for the study of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One direction is the development of novel spirocyclic compounds based on 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane as a building block. Another direction is the study of the interactions between 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane and various receptors in the body to better understand its mechanism of action. Additionally, the potential use of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane in the treatment of various diseases such as epilepsy and cancer is an area of active research.
Synthesis Methods
The synthesis of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 4-chlorobenzoyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as sodium hydroxide. The reaction produces 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane as a white crystalline solid with a yield of approximately 70%.
Scientific Research Applications
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in treating various diseases such as epilepsy, multiple sclerosis, and cancer. In pharmacology, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to interact with various receptors in the body such as the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, and appetite. In material science, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential use as a building block for the synthesis of novel spirocyclic compounds.
properties
IUPAC Name |
(4-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-3-1-11(2-4-12)13(17)16-7-5-14(6-8-16)18-9-10-19-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIGPMAKWIUOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198900 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(4-Chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5062335.png)
![N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5062347.png)

![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methylbenzamide](/img/structure/B5062364.png)
![N-[2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethyl]acetamide](/img/structure/B5062366.png)
![2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5062372.png)
![[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid](/img/structure/B5062374.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5062404.png)
![N-(2-chlorophenyl)-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5062417.png)

![dimethyl 5-{[(phenylthio)acetyl]amino}isophthalate](/img/structure/B5062435.png)
